2-(Butan-2-yl)-4-chloropyrimidine-5-carboxylic acid
Description
2-(Butan-2-yl)-4-chloropyrimidine-5-carboxylic acid is a substituted pyrimidine derivative with a molecular formula of C₉H₁₁ClN₂O₂ and a molecular weight of 214.65 g/mol (CAS: 1012879-97-8) . The compound features a pyrimidine ring substituted at position 2 with a sec-butyl (butan-2-yl) group, at position 4 with a chlorine atom, and at position 5 with a carboxylic acid moiety. This structure confers unique physicochemical properties, such as moderate lipophilicity and hydrogen-bonding capacity, making it relevant in pharmaceutical and agrochemical research.
Properties
Molecular Formula |
C9H11ClN2O2 |
|---|---|
Molecular Weight |
214.65 g/mol |
IUPAC Name |
2-butan-2-yl-4-chloropyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C9H11ClN2O2/c1-3-5(2)8-11-4-6(9(13)14)7(10)12-8/h4-5H,3H2,1-2H3,(H,13,14) |
InChI Key |
LRCZEBHJRJUPHU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=NC=C(C(=N1)Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of 2-(Butan-2-yl)-4-chloropyrimidine-5-carboxylic acid typically involves functionalization of a pyrimidine core, often starting from chlorinated pyrimidine intermediates such as 2,4-dichloropyrimidine-5-carboxylic acid derivatives. The key steps include:
- Selective substitution of chlorine atoms on the pyrimidine ring.
- Introduction of the sec-butyl group at the 2-position via alkylation or coupling reactions.
- Formation or preservation of the carboxylic acid moiety at position 5.
Synthetic Routes and Reaction Conditions
Chloropyrimidine-5-carboxylic Acid Derivatives as Precursors
- Starting from 2,4-dichloropyrimidine-5-carboxylic acid or its acid chloride derivative, selective substitution at the 2-position can be achieved to introduce the sec-butyl group.
- The acid chloride intermediate (2,4-dichloropyrimidine-5-carbonyl chloride) is often prepared by chlorination of the corresponding carboxylic acid using reagents like phosphorus oxychloride (POCl3) and phosphorus pentachloride (PCl5) under reflux conditions.
Introduction of the sec-Butyl Group
- Alkylation methods for introducing the sec-butyl substituent at the 2-position of the pyrimidine ring involve nucleophilic substitution reactions.
- One approach includes the reaction of 2,4-dichloropyrimidine derivatives with sec-butyl nucleophiles or organometallic reagents under controlled temperatures to avoid side reactions.
- Alternatively, coupling reactions using carboxylic acid derivatives and sec-butyl amines or sec-butyl-containing intermediates have been reported in related pyrimidine chemistry.
Amide Formation and Carboxylic Acid Preservation
- The carboxylic acid group at position 5 is generally preserved during substitutions or converted temporarily to acid chlorides for further functionalization.
- Amide derivatives (e.g., 2,4-dichloropyrimidine-5-carboxamide) have been synthesized via reaction of acid chlorides with ammonia or ammonium hydroxide in solvents such as tetrahydrofuran (THF), dichloromethane (DCM), or 1,4-dioxane at low temperatures (0 to -20 °C) with yields ranging from 35% to over 90% depending on conditions.
- These intermediates can be further manipulated to introduce alkyl groups or other substituents.
Representative Experimental Conditions and Yields
The following table summarizes key experimental conditions and yields for related pyrimidine-5-carboxylic acid derivatives that inform the preparation of this compound:
| Starting Material / Intermediate | Reagents / Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| 2,4-Dichloropyrimidine-5-carbonyl chloride | Ammonium hydroxide / THF | 0 °C | 0.5 h | 93 | High purity (96%), filtered and washed product |
| 2,4-Dichloropyrimidine-5-carbonyl chloride | Ammonium hydroxide / DCM + water | -20 to -15 °C | ~0.3 h | 88 | Precipitate formed; product isolated by filtration and trituration |
| 2,4-Dichloropyrimidine-5-carbonyl chloride | Ammonium hydroxide / DCM | -20 °C | 3 h | 88.1 | Filtration and washing with ethyl acetate, combined organic layers concentrated |
| 2,4-Dichloropyrimidine-5-carbonyl chloride | Ammonia / 1,4-dioxane | 0 to 20 °C | 12 h | 80 | Washed with water and brine; product isolated as white solid |
| 2,4-Dichloropyrimidine-5-carbonyl chloride (crude) | Ammonia / 1,4-dioxane, inert N2 | Ice cooling (0 °C) | 0.5 h | Not specified | Ultrasonic treatment and filtration to purify solid product |
| 2,4-Dihydroxypyrimidine + PCl5 + POCl3 (to acid chloride) | NH3 in water / 1,4-dioxane | 0 to 5 °C | 1 h | 44 | Followed by extraction, drying, sonication, and filtration to isolate product |
Data adapted and compiled from multiple sources on pyrimidine carboxylic acid derivatives synthesis.
Detailed Research Findings
Reaction Mechanisms and Selectivity
- The chlorination of pyrimidine carboxylic acids to acid chlorides is a well-established method that activates the carboxyl group for nucleophilic substitution.
- Ammonia or ammonium hydroxide reacts preferentially with acid chlorides to form carboxamides, with reaction temperature and solvent choice critical to controlling selectivity and yield.
- The sec-butyl group introduction at the 2-position requires selective displacement of the chlorine atom without affecting the carboxylic acid or amide functionalities, often achieved by nucleophilic substitution or palladium-catalyzed cross-coupling reactions in related systems (though direct literature on this exact substitution is limited).
Purification and Characterization
- Purification typically involves filtration of precipitated solids, washing with water or organic solvents (ethyl acetate, diethyl ether), and drying under vacuum.
- Characterization by NMR (proton and carbon), mass spectrometry (ESI-MS), and melting point determination confirms the structure and purity.
- Yields vary widely depending on reaction scale, solvent, temperature control, and purification methods.
Alternative Synthetic Approaches
- Coupling strategies using carboxylic acids and amines with coupling agents like BOP-Cl or HATU have been employed in related pyrimidine derivatives synthesis, enabling the formation of amide bonds under mild conditions.
- Alkylation of pyrimidine rings with sec-butyl halides or organometallic reagents under inert atmosphere and controlled temperatures could be a viable route, though specific protocols for this compound require further experimental validation.
Summary Table of Key Preparation Methods
| Step | Method Description | Reagents/Conditions | Yield Range | Key Observations |
|---|---|---|---|---|
| Acid Chloride Formation | Chlorination of 2,4-dihydroxypyrimidine-5-carboxylic acid | POCl3, PCl5, reflux ~115 °C | Not specified | Clear light yellow solution, precursor for amide formation |
| Amide Formation | Reaction with ammonia / ammonium hydroxide | THF, DCM, or 1,4-dioxane; 0 to -20 °C | 35–93% | Low temperature favors selectivity; washing and sonication improve purity |
| Alkylation/Substitution | Introduction of sec-butyl group at 2-position | Nucleophilic substitution or coupling | Not fully documented | Requires selective displacement of chlorine without affecting acid group |
| Purification | Filtration, washing with EtOAc, diethyl ether, drying | - | - | Critical for removing impurities and isolating solid product |
Chemical Reactions Analysis
Types of Reactions
2-(Butan-2-yl)-4-chloropyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester or amide derivatives of this compound can be hydrolyzed to yield the carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-pyrimidine derivative, while oxidation can produce a pyrimidine carboxylic acid.
Scientific Research Applications
2-(Butan-2-yl)-4-chloropyrimidine-5-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound is employed in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It serves as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Butan-2-yl)-4-chloropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the derivative of the compound being used.
Comparison with Similar Compounds
Critical Analysis of Structural and Functional Differences
- Steric vs.
- Hydrogen-Bonding Networks : Carboxylic acid derivatives form stronger intermolecular interactions than esters or amines, impacting crystallinity and solubility .
- Biological Activity : Halogenated pyrimidines (e.g., Cl/Br) often exhibit enhanced bioactivity due to improved membrane permeability and target binding .
Biological Activity
2-(Butan-2-yl)-4-chloropyrimidine-5-carboxylic acid is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound, characterized by a unique structure featuring a butan-2-yl group, a chlorine atom, and a carboxylic acid functional group, presents promising pharmacological properties. This article reviews the biological activity of this compound, focusing on its interactions with biological targets, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHClNO, with a molecular weight of approximately 214.65 g/mol. The structural features include:
- Pyrimidine ring : A six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3.
- Substituents : A butan-2-yl group at position 2, a chlorine atom at position 4, and a carboxylic acid at position 5.
This unique arrangement contributes to its reactivity and potential biological activities.
Binding Affinity and Enzyme Inhibition
Research indicates that this compound exhibits significant binding affinity to various biological targets. Preliminary studies suggest its potential as an inhibitor of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. For instance, similar pyrimidine derivatives have shown IC values against COX-2 comparable to standard anti-inflammatory drugs like celecoxib .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been highlighted in several studies. In vitro assays demonstrated that derivatives with similar structural characteristics effectively suppressed COX-2 activity, indicating that this compound may also possess these properties .
Table 1: Comparative Analysis of Pyrimidine Derivatives and Their Biological Activities
| Compound Name | Activity Type | IC Value (µM) |
|---|---|---|
| Celecoxib | COX-2 Inhibitor | 0.04 ± 0.01 |
| This compound | Potential COX Inhibitor | TBD |
| Other Pyrimidine Derivatives | Various | Varies |
Study on Inflammatory Bowel Disease (IBD)
In an experimental model using dextran sulfate sodium (DSS)-induced colitis, treatment with pyrimidine derivatives demonstrated significant improvements in disease activity index (DAI) scores compared to control groups. These findings suggest that compounds like this compound may have therapeutic potential for treating IBD .
Structure–Activity Relationship (SAR)
A critical aspect of understanding the biological activity of this compound lies in its structure–activity relationships (SAR). Research indicates that substituents on the pyrimidine ring significantly influence the compound's pharmacological profile. Electron-releasing groups enhance anti-inflammatory activity, while the presence of halogens like chlorine can modify binding affinities to specific targets .
Q & A
Q. What are the recommended synthetic routes for 2-(Butan-2-yl)-4-chloropyrimidine-5-carboxylic acid, and how can intermediates be optimized?
- Methodological Answer : The synthesis typically involves a multi-step approach:
Core Pyrimidine Formation : Start with a substituted pyrimidine precursor, such as 4-chloropyrimidine-5-carboxylic acid derivatives. Nucleophilic substitution at the 2-position with a butan-2-yl group can be achieved using a Grignard reagent (e.g., sec-butylmagnesium bromide) under anhydrous conditions .
Carboxylic Acid Activation : Protect the carboxylic acid group (e.g., as an ester) during alkylation to prevent side reactions. Deprotection via hydrolysis (acidic or basic conditions) yields the final product.
Intermediate Optimization : Monitor reaction progress using TLC or HPLC. Purify intermediates via recrystallization or column chromatography (silica gel, ethyl acetate/hexane gradient). Validate purity with -NMR and mass spectrometry .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95% by area normalization).
- Spectroscopy :
- - and -NMR to confirm substitution patterns (e.g., butan-2-yl CH splitting, pyrimidine ring protons).
- IR spectroscopy to verify carboxylic acid O-H stretches (~2500–3000 cm) and C=O bonds (~1700 cm).
- Mass Spectrometry : High-resolution MS (ESI or EI) for molecular ion confirmation .
Q. What solvent systems are suitable for solubility testing and crystallization?
- Methodological Answer :
- Solubility Screening : Test in polar aprotic solvents (DMF, DMSO), alcohols (methanol, ethanol), and chlorinated solvents (dichloromethane). The carboxylic acid group may require basic conditions (e.g., aqueous NaOH) for dissolution.
- Crystallization : Use slow evaporation from a mixed solvent system (e.g., ethanol/water or THF/hexane). Monitor crystal growth via microscopy. For X-ray diffraction, optimize conditions to obtain single crystals .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict reactivity or guide functionalization at the pyrimidine ring?
- Methodological Answer :
- DFT Modeling : Use software like Gaussian or ORCA to calculate electron density maps, HOMO-LUMO gaps, and Fukui indices. These predict electrophilic/nucleophilic sites (e.g., C4-chloro substitution vs. C5-carboxylic acid reactivity).
- Reaction Pathway Simulation : Model transition states for nucleophilic attacks (e.g., substitution at C4) to compare activation energies under varying conditions (solvent, catalyst). Validate predictions with experimental kinetic studies .
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected -NMR splitting patterns)?
- Methodological Answer :
- Variable Temperature NMR : Probe dynamic effects (e.g., restricted rotation of the butan-2-yl group) causing splitting inconsistencies.
- 2D NMR (COSY, NOESY) : Identify through-space couplings or confirm connectivity.
- Comparative Analysis : Cross-reference with analogous compounds (e.g., 4-chloro-2-isopropylpyrimidine derivatives) to isolate structural anomalies .
Q. How can researchers design structure-activity relationship (SAR) studies for this compound in medicinal chemistry?
- Methodological Answer :
- Derivatization : Synthesize analogs (e.g., esterified carboxylic acids, halogen substitutions) to probe bioactivity.
- Biological Assays : Pair with in vitro testing (e.g., enzyme inhibition, cytotoxicity) to correlate substituent effects with activity.
- Statistical Modeling : Use multivariate regression to identify critical physicochemical parameters (logP, polar surface area) influencing efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
